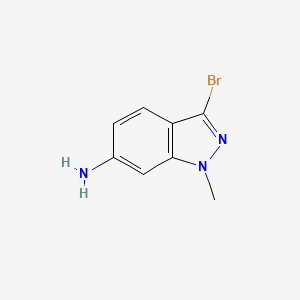

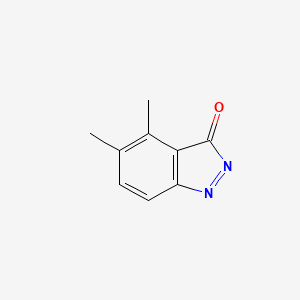

![molecular formula C7H12N2O B598639 2,7-Diazaspiro[4.4]nonan-1-one CAS No. 1203796-97-7](/img/structure/B598639.png)

2,7-Diazaspiro[4.4]nonan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

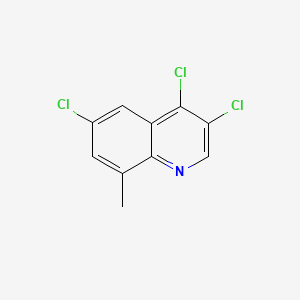

2,7-Diazaspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . Its molecular weight is 140.19 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 140.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Relevant Papers I found some papers related to this compound , but I couldn’t retrieve their content for analysis. You may want to look them up for more detailed information.

Wissenschaftliche Forschungsanwendungen

Cholinergic Properties Study : A series of substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, was synthesized to study their cholinergic properties. However, they showed no significant cholinergic properties at either central or peripheral levels (Cignarella, Villa, & Barlocco, 1994).

Improved Synthesis : A modified method for synthesizing diazaspiro[4.4] nonane from malononitrile was developed, offering higher efficiency and better yield. This highlights its potential for easier and more efficient production (Ji Zhiqin, 2004).

Application in Antibacterials : Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane showed potent Gram-positive and Gram-negative activity. This suggests its utility in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Muscarinic Agents Synthesis : Another series of compounds structurally related to 2,7-diazaspiro[3.5]nonan-1-ones was synthesized to evaluate their activity as muscarinic agents. Like the earlier study, these compounds lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

Enantioselective Synthesis in Alkaloids : The compound is featured in structurally intricate and biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, showcasing its importance in synthesizing complex natural products (Pan et al., 2020).

Novel Use in Osteoporosis Treatment : New N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed to inhibit osteoclast activities, crucial for bone resorption. One compound, E197, showed potential as a lead molecule for developing antiosteoporotic drugs without impairing bone formation (Mounier et al., 2020).

Antihypertensive Activity : A study synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, demonstrating its potential in cardiovascular drug development (Caroon et al., 1981).

Synthesis in T-Type Calcium Channel Antagonists : Compounds designed as 2,8-diazaspiro[4.5]decan-1-ones were found to be potent inhibitors of T-type calcium channels, indicating their potential in treating conditions related to these channels (Fritch & Krajewski, 2010).

Anticonvulsant Agent Study : The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was analyzed. These compounds showed promise as potential anticonvulsant agents (Lazić et al., 2017).

Antitubercular Agent Development : New benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,7-diazaspiro[4.4]nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSIDWNZLCMXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717050 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203796-97-7 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

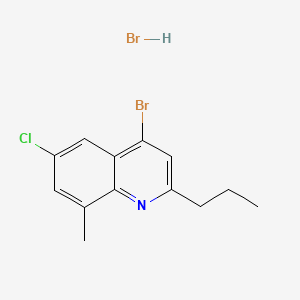

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

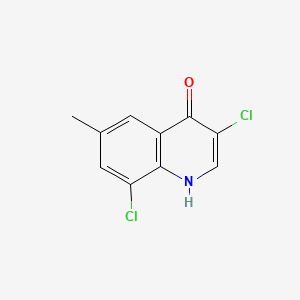

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)

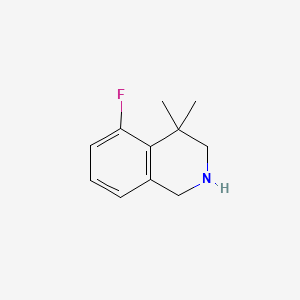

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)

![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)